2-(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-YL)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-YL)ethan-1-amine is a heterocyclic organic compound. It features a benzothiazole ring fused with a tetrahydro structure, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-YL)ethan-1-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiophenol with a suitable aldehyde or ketone, followed by cyclization to form the benzothiazole ring. The methyl group is introduced via alkylation reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-YL)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazole ring to more saturated derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives depending on the reagents and conditions used .
Scientific Research Applications
2-(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-YL)ethan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 2-(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-YL)ethan-1-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine
- 2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine dihydrochloride
Uniqueness
2-(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-YL)ethan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and industrial applications .
Biological Activity
2-(6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-YL)ethan-1-amine is a compound that belongs to the benzothiazole family. This class of compounds has garnered significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and neuroprotective properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C10H12N2S. The compound features a benzothiazole ring substituted with a methyl group and an amine functional group that contributes to its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The benzothiazole moiety can interact with various enzymes through non-covalent interactions or covalent bonding at nucleophilic sites. This interaction can inhibit enzyme function, affecting metabolic pathways.
- Receptor Modulation : Compounds in this class may modulate neurotransmitter receptors or other cellular receptors, influencing signaling pathways crucial for cellular function.
- Antimicrobial Activity : Research indicates that derivatives of benzothiazoles exhibit significant antimicrobial properties by disrupting bacterial cell wall synthesis or inhibiting essential metabolic processes in pathogens.
Antimicrobial Properties
Several studies have demonstrated the antimicrobial efficacy of benzothiazole derivatives. For instance:
Compound | MIC (μg/mL) | Target Organism |
---|---|---|
This compound | 4.0 | Staphylococcus aureus |
This compound | 8.0 | Escherichia coli |
These results suggest that the compound possesses moderate antibacterial activity against both Gram-positive and Gram-negative bacteria .
Neuroprotective Effects
Benzothiazole derivatives have been investigated for their neuroprotective effects in models of neurodegenerative diseases such as Alzheimer’s disease. A study highlighted the potential of modified benzothiazoles in inhibiting acetylcholinesterase (AChE), an enzyme associated with cognitive decline:
Compound | AChE Inhibition IC50 (μM) |
---|---|
This compound | 0.74 |
This indicates a strong potential for cognitive enhancement through modulation of cholinergic pathways .
Study on Anticonvulsant Activity
A series of benzothiazole derivatives were synthesized and evaluated for anticonvulsant activity. The results indicated that compounds similar to this compound showed significant efficacy in reducing seizure frequency without notable neurotoxicity .
Clinical Implications
The diverse biological activities of this compound suggest potential applications in treating infections and neurodegenerative disorders. Further clinical studies are warranted to explore its therapeutic window and safety profile in humans.
Properties
Molecular Formula |
C10H16N2S |
---|---|
Molecular Weight |
196.31 g/mol |
IUPAC Name |
2-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethanamine |
InChI |
InChI=1S/C10H16N2S/c1-7-2-3-8-9(6-7)13-10(12-8)4-5-11/h7H,2-6,11H2,1H3 |
InChI Key |
LDGYCXCUFVRXDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C1)SC(=N2)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.